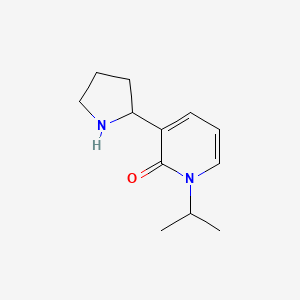
1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one est un composé hétérocyclique qui contient un cycle pyridine substitué par un groupe isopropyle et un cycle pyrrolidine. Les composés ayant de telles structures présentent souvent un intérêt en chimie médicinale en raison de leurs activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one implique généralement les étapes suivantes :
Formation du cycle pyridine : Cela peut être réalisé par différentes méthodes telles que la synthèse de la pyridine de Hantzsch.
Introduction du groupe isopropyle : Cela peut être fait par alkylation de Friedel-Crafts ou d’autres méthodes d’alkylation.
Formation du cycle pyrrolidine : Cela peut être synthétisé par des réactions de cyclisation impliquant des amines et des aldéhydes ou des cétones.
Couplage des cycles pyridine et pyrrolidine : Cette étape peut impliquer une substitution nucléophile ou d’autres réactions de couplage.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de principes de chimie verte et de techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
La 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits, tels que des amines ou des alcools.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réducteurs courants comprennent l’hydrure de lithium et d’aluminium, le borohydrure de sodium et l’hydrogénation catalytique.
Substitution : Les réactifs courants comprennent les halogènes, les halogénoalcanes et divers nucléophiles ou électrophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait donner des N-oxydes, tandis que la réduction pourrait donner des amines ou des alcools.
4. Applications de la recherche scientifique
La this compound peut avoir diverses applications de recherche scientifique, notamment :
Chimie médicinale : Utilisation potentielle comme composé de départ pour le développement de nouveaux médicaments ciblant des voies biologiques spécifiques.
Études biologiques : Étude de ses effets sur les processus cellulaires et de son potentiel en tant que composé outil dans la recherche biologique.
Applications industrielles : Utilisation comme intermédiaire dans la synthèse d’autres molécules ou matériaux complexes.
Applications De Recherche Scientifique
1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and its potential as a tool compound in biological research.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules or materials.
Mécanisme D'action
Le mécanisme d’action de la 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one dépendrait de ses cibles et voies biologiques spécifiques. Cela pourrait impliquer la liaison à des récepteurs, des enzymes ou d’autres protéines spécifiques, entraînant une modulation de leur activité et des effets biologiques subséquents.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Isopropyl-3-(pyrrolidin-2-yl)pyridine : Manque le groupe cétone, ce qui peut affecter son activité biologique et sa réactivité chimique.
3-(Pyrrolidin-2-yl)pyridin-2(1H)-one : Manque le groupe isopropyle, ce qui peut influencer ses propriétés pharmacocinétiques et sa spécificité cible.
1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2-amine : Contient un groupe amine au lieu d’une cétone, ce qui peut modifier sa réactivité et ses interactions biologiques.
Unicité
La 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one est unique en raison de la présence à la fois du groupe isopropyle et du groupe pyrrolidine, qui peuvent conférer des activités biologiques et des propriétés chimiques spécifiques non trouvées dans des composés similaires.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-propan-2-yl-3-pyrrolidin-2-ylpyridin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-8-4-5-10(12(14)15)11-6-3-7-13-11/h4-5,8-9,11,13H,3,6-7H2,1-2H3 |
Clé InChI |
LHVOHPUJWYQEOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC=C(C1=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797223.png)
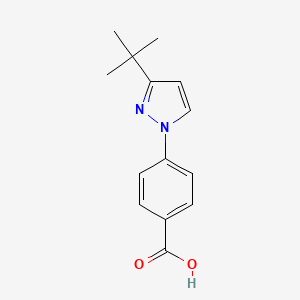

![4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11797239.png)
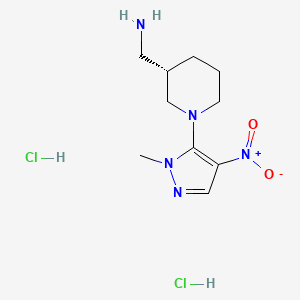

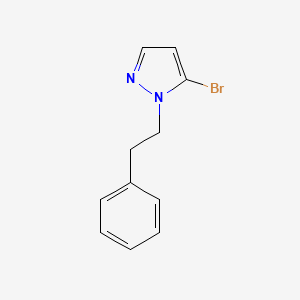
![2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11797267.png)

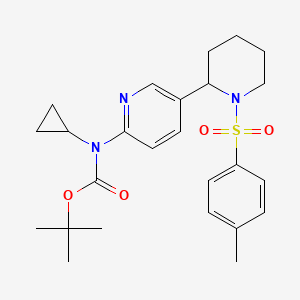

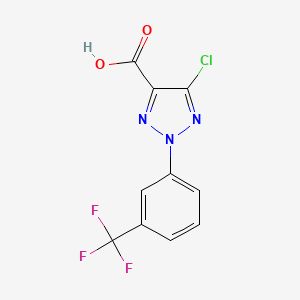
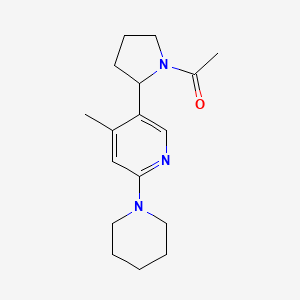
![4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11797323.png)
